2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
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Overview
Description
2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluoropropoxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxyphenol.
Fluoropropylation: The 3,5-dimethoxyphenol undergoes a nucleophilic substitution reaction with 2-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoropropoxy-3,5-dimethoxyphenol.
Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ammonium chloride to introduce the ethanamine group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethanamine group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropropoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-chloropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-bromopropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
Uniqueness
2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the presence of the fluoropropoxy group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and interaction with biological targets.
Properties
CAS No. |
2680537-40-8 |
---|---|
Molecular Formula |
C13H20FNO3 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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